Pyrrolo[2,3-d]pyrimidine derivative 22
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 22 is a member of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties. These compounds are characterized by a fused ring system that combines pyrrole and pyrimidine structures. Pyrrolo[2,3-d]pyrimidine derivatives have shown significant potential in various therapeutic areas, particularly in cancer treatment, due to their ability to interact with multiple biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the use of microwave-assisted reactions, which have been shown to be efficient and robust. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in specific positions can be achieved using microwave techniques . Another method involves Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid are used as a catalytic system .
Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and Cu-catalyzed reactions are particularly favored due to their efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve halogenated derivatives and can be catalyzed by copper (Cu) compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They are studied for their interactions with various biological targets, including enzymes and receptors.
Medicine: Pyrrolo[2,3-d]pyrimidine derivatives are investigated for their anticancer properties.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives involves their interaction with multiple biological targets. These compounds can inhibit signal transduction pathways that are crucial for cell proliferation, migration, and angiogenesis. They exert their effects through various mechanisms, including the arrest of the cell cycle, induction of apoptosis, and inhibition of cell migration and metastasis . Molecular targets include enzymes such as kinases, which play a critical role in cancer cell survival and proliferation .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives are unique due to their fused ring structure, which provides a diverse pharmacological profile. Similar compounds include:
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: These compounds also exhibit anti-inflammatory activity but differ in their ring structure.
Purine Derivatives: These compounds share structural similarities with pyrrolo[2,3-d]pyrimidines and are known for their anticancer and antiviral properties.
Pyrrolo[2,3-d]pyrimidine derivatives stand out due to their ability to interact with a broad range of biological targets, making them promising candidates for the development of novel therapeutics .
Properties
Molecular Formula |
C37H34F5N7O3 |
---|---|
Molecular Weight |
719.7 g/mol |
IUPAC Name |
8-cyclopropyl-6-fluoro-4-[5-fluoro-2-(hydroxymethyl)-3-[6-[5-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C37H34F5N7O3/c38-24-13-25(27(18-50)31(14-24)49-9-10-52-32-12-23(22-2-3-22)11-28(39)33(32)36(49)51)34-26-15-30(46-35(26)45-20-44-34)29-4-1-21(16-43-29)17-47-5-7-48(8-6-47)19-37(40,41)42/h1,4,11-16,20,22,50H,2-3,5-10,17-19H2,(H,44,45,46) |
InChI Key |
TYFKEORPONMRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C(=C2)F)C(=O)N(CCO3)C4=CC(=CC(=C4CO)C5=C6C=C(NC6=NC=N5)C7=NC=C(C=C7)CN8CCN(CC8)CC(F)(F)F)F |
Origin of Product |
United States |
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